![molecular formula C21H22N4O6S B15196477 2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raltitrexed is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor. By inhibiting this enzyme, Raltitrexed disrupts DNA synthesis, leading to cell death. It is marketed under the brand name Tomudex and was developed by AstraZeneca .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed involves several steps. One common method includes the alkaline hydrolysis of N-[(5-[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]formyl]-2-thienyl)formyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to 6-7 to precipitate a small amount of viscous solid, which is stirred for 1-3 hours. After complete solidification, the pH is adjusted to 2-3 to precipitate the product. The crude product is dissolved in an organic solvent, filtered to remove insoluble substances, and crystallized to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The method described above is suitable for industrial-scale production due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Raltitrexed undergoes various chemical reactions, including:
Oxidation: Raltitrexed can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Raltitrexed.
Substitution: Raltitrexed can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted Raltitrexed analogs .
Applications De Recherche Scientifique
Raltitrexed has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Mécanisme D'action
Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration. By inhibiting thymidylate synthase, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA synthesis. This leads to DNA fragmentation and cell death .
Comparaison Avec Des Composés Similaires
Raltitrexed is often compared with other folate analogs and thymidylate synthase inhibitors, such as:
Methotrexate: Another folate analog used in chemotherapy, but with a broader range of applications including rheumatoid arthritis.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: Primarily used for the treatment of peripheral T-cell lymphoma.
Raltitrexed is unique in its specific inhibition of thymidylate synthase and its extensive polyglutamation, which enhances its potency and duration of action .
Propriétés
Formule moléculaire |
C21H22N4O6S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(2R)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m1/s1 |
Clé InChI |
IVTVGDXNLFLDRM-OAHLLOKOSA-N |
SMILES isomérique |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)N1 |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


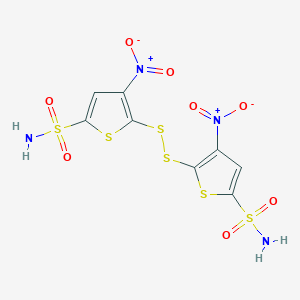
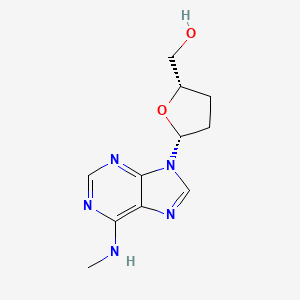

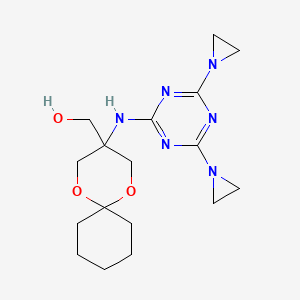
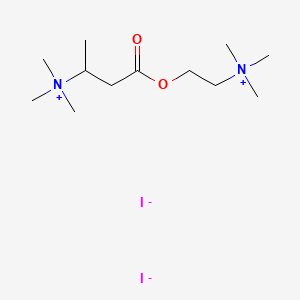
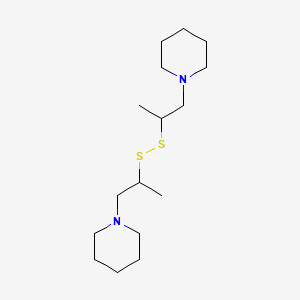
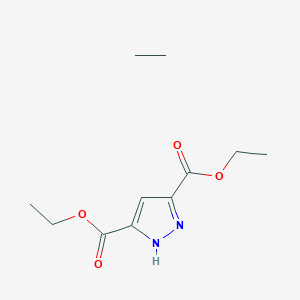
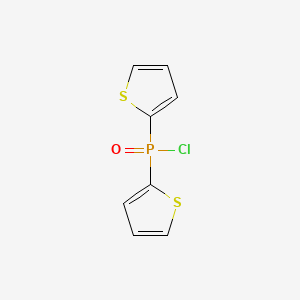
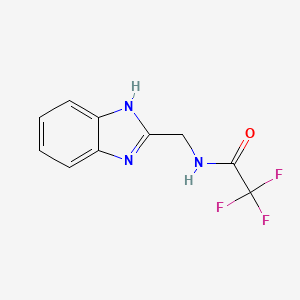
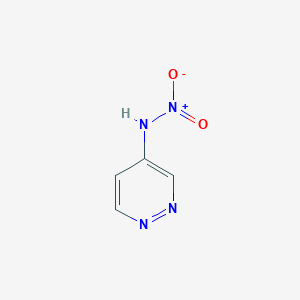
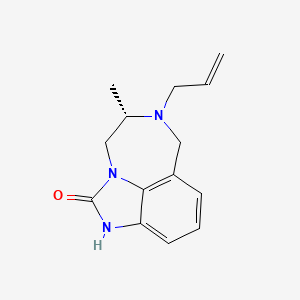

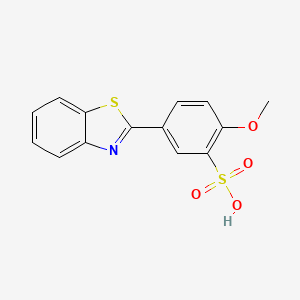
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
